(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Catalog No.
S672934
CAS No.
959581-98-7
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)...

CAS Number

959581-98-7

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

DMBBSZBBZZUEMF-ZJUUUORDSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a compound that has recently gained significant attention from researchers due to its unique physicochemical properties and potential applications in various fields of research and industry. This paper aims to provide an overview of the definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions related to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative with the molecular formula C13H19NO4. It is a white solid with a molecular weight of 261.29 g/mol. This compound is used in many chemical and biological experiments due to its interesting properties.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a white to off-white solid with a melting point of 116-118°C. It is insoluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound is relatively stable under normal conditions and is not sensitive to light, heat or air.

One of the ways to synthesize (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is through coupling of (2S,4R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with propargyl bromide in the presence of triethylamine. Alternatively, it can also be prepared from (2S,4R)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid by esterification with tert-butyl chloroformate.
The characterization of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid can be done using various analytical techniques such as the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

NMR spectroscopy is the most commonly used analytical method for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid due to its high sensitivity, accuracy and resolution. Other techniques such as IR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) can also be used to analyze this compound.

Several studies have shown that (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has potential biological properties such as antitumor, antibacterial, and antiviral activities. However, further research is required to determine its efficacy and potency in treating human diseases.

According to the available data, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is considered to be relatively safe with no significant toxicity or adverse effects observed in animal experiments. However, further studies are needed to determine its long-term toxicity and safety in humans.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid has potential applications in various scientific experiments such as drug discovery, chemical synthesis, and biological research. It can be used as a building block for the synthesis of other compounds, and it can also act as a chiral ligand in asymmetric synthesis.

There are currently several research groups investigating the potential applications and properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid. The research is primarily focused on its use as a building block for the synthesis of other compounds and its potential biological activities.

The potential implications of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid in various fields of research and industry are broad. It has potential applications in drug discovery, chemical synthesis, and biological research.

One limitation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is its limited availability which may hamper its applications in some fields.
Some future directions of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid research include:
- Exploring its potential as a chiral ligand for catalysis and asymmetric synthesis
- Investigating its biological activities in vivo
- Studying its physical and chemical properties in more detail
- Developing new synthetic routes to increase its availability
- Investigating its applications in areas such as pharmaceutics, material science, and supramolecular chemistry

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a compound with unique properties that has the potential for valuable applications in various fields of research and industry. Further studies and research are required to fully understand its properties and potential applications. It is important to conduct research and experiments using proper safety protocols and regulations to ensure its safe use in various fields.

XLogP3

1.7

Wikipedia

Boc-(R)-4-(2-propynyl)-L-proline

Dates

Modify: 2023-08-15

Explore Compound Types